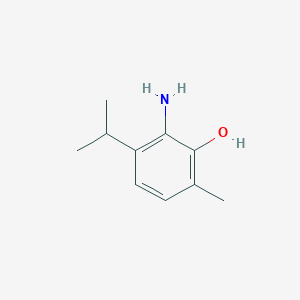
Phenol, 2-amino-6-methyl-3-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-isopropyl-6-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with isopropyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isopropyl-6-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-isopropyl-6-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-isopropyl-6-methylphenol may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Amino-3-isopropyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols.
科学研究应用
2-Amino-3-isopropyl-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-3-isopropyl-6-methylphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antimicrobial effects are believed to result from its disruption of microbial cell membranes and inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): Shares structural similarities but lacks the amino group.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another phenolic compound with similar antimicrobial properties.
2-Amino-3-methylphenol: Similar structure but without the isopropyl group.
Uniqueness
2-Amino-3-isopropyl-6-methylphenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
115023-79-5 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-amino-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,11H2,1-3H3 |
InChI 键 |
NEXDDWBUZBVPQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)N)O |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)N)O |
同义词 |
Phenol, 2-amino-6-methyl-3-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















